6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine
CAS No.:
Cat. No.: VC15690895
Molecular Formula: C21H15BrClN3O
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15BrClN3O |
|---|---|
| Molecular Weight | 440.7 g/mol |
| IUPAC Name | 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C21H15BrClN3O/c1-27-15-6-4-5-14(12-15)24-21-25-19-10-9-13(22)11-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) |
| Standard InChI Key | LWVGGBLNSUOIDD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinazoline core, a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). Substituents at the 4- and 6-positions include a 2-chlorophenyl group and a bromine atom, respectively, while the 2-amine position is occupied by a 3-methoxyphenyl moiety. This arrangement creates a planar geometry conducive to π-π stacking interactions with biological targets, such as enzyme active sites .
Crystallographic data for analogous compounds, such as 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, reveal monoclinic crystal systems with space group and unit cell dimensions . These structural insights suggest that halogen and methoxy groups stabilize molecular conformations through van der Waals forces and hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.7 g/mol |
| logP (Partition Coefficient) | ~6.2 (estimated) |
| Hydrogen Bond Donors/Acceptors | 1 / 3 |
| Polar Surface Area | 36.6 Ų |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
Synthesis typically begins with the formation of a benzoxazinone intermediate via cyclization of anthranilic acid derivatives, followed by amine substitution at the 2-position . For example, reaction of 6-bromoquinazolin-4-amine with 2-chlorophenyl and 3-methoxyphenyl groups under nucleophilic aromatic substitution conditions yields the target compound. Catalysts such as or are often employed to enhance regioselectivity .
Green Chemistry Approaches
Recent advancements utilize deep eutectic solvents (DES) like choline chloride-urea mixtures and microwave irradiation to improve reaction efficiency . These methods reduce energy consumption and waste generation while achieving yields exceeding 80% for analogous quinazolinones . For instance, one-pot synthesis in DES at 100°C for 30 minutes produces 3-substituted quinazolin-4(3H)-ones with high purity .
Pharmacological Activities
Antimicrobial and Anti-Inflammatory Effects
The methoxy group contributes to membrane permeability, enabling interactions with bacterial DNA gyrase and fungal lanosterol demethylase . Anti-inflammatory activity is mediated through cyclooxygenase-2 (COX-2) inhibition, with analogues reducing edema by 60% in carrageenan-induced rat models .
Comparative Analysis with Structural Analogues
Impact of Halogen Substituents
Replacing bromine with smaller halogens (e.g., chlorine) reduces steric hindrance but decreases lipophilicity, as seen in 6-chloro-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine (logP = 5.8 vs. 6.2 for the brominated compound) . The bromine atom’s larger atomic radius enhances hydrophobic interactions, improving bioavailability .
Role of Methoxy Positioning
Moving the methoxy group from the 3- to 4-position on the phenyl ring (e.g., 6-bromo-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine) increases solubility from to but reduces COX-2 inhibition by 15% . The 3-methoxy configuration optimizes balance between solubility and target engagement.
Table 2: Comparative Bioactivity of Quinazoline Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume